molecular formula C13H13N7OS B2592041 4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034508-65-9

4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2592041
CAS No.: 2034508-65-9
M. Wt: 315.36
InChI Key: IQIMHSDFQYPBFH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7OS and its molecular weight is 315.36. The purity is usually 95%.
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Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research on pyrazole derivatives, including compounds similar to the one mentioned, has revealed their potential as inhibitors of photosynthetic electron transport. These studies involved synthesizing various pyrazole and thiadiazole derivatives and evaluating their biological activity in vitro. Some compounds exhibited inhibitory properties comparable to commercial herbicides, suggesting their utility in agricultural science as herbicides or growth regulators. The structure-activity relationship analysis provided insights into the electrostatic properties critical for inhibitory potential, highlighting their scientific application in designing new agrochemicals (Vicentini et al., 2005).

Antitumor Drug Synthesis

Another area of application is in the synthesis of antitumor drugs, where compounds with the thiadiazole moiety have been explored for their potential. Research demonstrated a method to synthesize temozolomide, a notable antitumor drug, indicating the role of similar compounds in medicinal chemistry. This research provides a foundation for developing new therapeutic agents, emphasizing the importance of such compounds in drug synthesis and pharmaceutical research (Wang et al., 1997).

Antimicrobial Activity

Compounds with pyrazine and thiadiazole structures have been investigated for their antimicrobial properties. Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids, including structures similar to the chemical , showed activity against Mycobacterium tuberculosis. This suggests their potential application in developing new antimicrobial agents, particularly in the fight against tuberculosis and other microbial infections (Gezginci, Martin, & Franzblau, 1998).

Anticancer Research

Research into the synthesis and biological activity of compounds with pyrazole and thiadiazole moieties, akin to the mentioned compound, has highlighted their potential as antiulcer and anticancer agents. Such studies contribute to the development of novel therapeutic agents, demonstrating the scientific application of these compounds in cancer research and treatment strategies (Starrett et al., 1989).

Mechanism of Action

Properties

IUPAC Name

4-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7OS/c1-9-11(22-19-18-9)13(21)17-5-7-20-6-4-16-12(20)10-8-14-2-3-15-10/h2-4,6,8H,5,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIMHSDFQYPBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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